![molecular formula C22H21ClN2O5S B2695310 2-(2H-1,3-benzodioxol-5-yl)-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide CAS No. 922093-42-3](/img/structure/B2695310.png)

2-(2H-1,3-benzodioxol-5-yl)-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

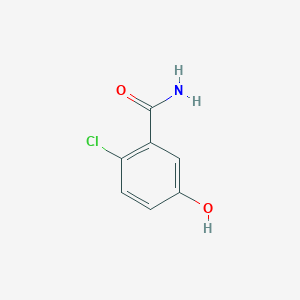

Descripción

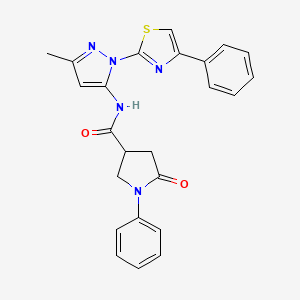

The compound seems to be a complex organic molecule that incorporates a benzo[d][1,3]dioxole subunit . Benzo[d][1,3]dioxole is a structural motif present in many natural products and synthetic compounds with important pharmaceutical and biological applications .

Synthesis Analysis

While the specific synthesis process for this compound is not available, there are reports of synthesis of novel organoselenium compounds incorporating a benzo[d][1,3]dioxole subunit . These compounds were characterized by elemental analysis and various spectroscopic techniques .Aplicaciones Científicas De Investigación

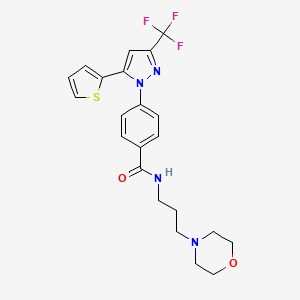

Synthesis and Bioactivity Evaluation

- A significant body of work has been dedicated to synthesizing novel heterocyclic compounds, including benzodifuranyl derivatives, thiazolopyrimidines, and oxadiazepines, derived from compounds like visnaginone and khellinone. These compounds exhibit notable anti-inflammatory and analgesic activities, suggesting their potential as cyclooxygenase inhibitors with implications for drug development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer Activity

- Research into 4-thiazolidinones containing the benzothiazole moiety has highlighted their anticancer efficacy. Certain derivatives have shown activity against leukemia, melanoma, and other cancer cell lines, underscoring the therapeutic potential of benzothiazole derivatives in oncology (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).

Material Science and Molecular Interactions

- Studies have also focused on the synthesis of benzothiazolinone acetamide analogs for their application in dye-sensitized solar cells (DSSCs). Spectroscopic and quantum mechanical studies of these compounds reveal their potential as photosensitizers due to good light-harvesting efficiency and electron injection capabilities (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, Yildiz, 2020).

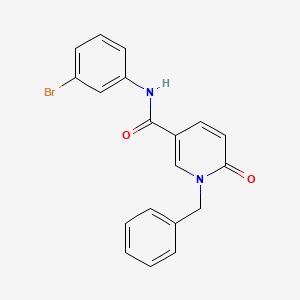

Antibacterial Properties

- Novel N-(benzo[d]thiazol-2-yl)-2-((2,4'-dioxospiro[indoline-3,2'-thiazolidin]-3'-yl)amino)acetamide derivatives synthesized via microwave-assisted methods have been identified as potent antibacterial agents. These findings indicate the potential of such derivatives in combating bacterial infections (Borad, Bhoi, Parmar, & Patel, 2015).

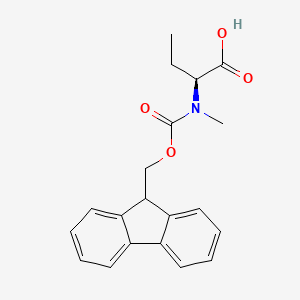

Chemical Synthesis and Mechanistic Studies

- The research also extends to the synthesis and characterization of arylidene compounds from 2-iminothiazolidine-4-one derivatives, showcasing the versatility of benzothiazole-derived compounds in chemical synthesis and their potential antimicrobial activities (Azeez & Abdullah, 2019).

Propiedades

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O5S/c1-27-17-7-5-15(23)21-20(17)24-22(31-21)25(11-14-3-2-8-28-14)19(26)10-13-4-6-16-18(9-13)30-12-29-16/h4-7,9,14H,2-3,8,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWIMTMBWNFKVDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3CCCO3)C(=O)CC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[(4-Chlorophenyl)sulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B2695227.png)

![2-(Difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2695235.png)

![3-phenyl-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2695238.png)

![(E)-N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2695242.png)

![2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2695243.png)

![(E)-N'-[7-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2695246.png)

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2695247.png)